5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy-
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Overview
Description
5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy- is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its pyrimidine ring structure, which is a six-membered ring with nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Amino Group: The amino group at position 2 can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Dimethylamino Propyl Chain: This step involves the alkylation of the amino group with a dimethylamino propyl halide under basic conditions.
Methoxylation: The methoxy group at position 4 can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or interact with a receptor, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-: Lacks the dimethylamino propyl chain, which may affect its solubility and biological activity.
5-Pyrimidinecarboxamide, 2-amino-N-(3-aminopropyl)-4-methoxy-: Contains an amino propyl chain instead of a dimethylamino propyl chain, potentially altering its reactivity and interactions.
5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-methoxy-: Features a diethylamino propyl chain, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the dimethylamino propyl chain in 5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy- distinguishes it from similar compounds, potentially enhancing its solubility, stability, and interaction with biological targets. This unique structure may contribute to its specific applications and effectiveness in various research and industrial contexts.
Biological Activity
5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy- (CAS Number: 84332-09-2) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant research findings and case studies.
- Molecular Formula : C11H16N4O2
- Molecular Weight : 236.27 g/mol
- Structure : The compound features a pyrimidine ring substituted with a methoxy group and a dimethylamino propyl chain, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. For instance:
- In Vitro Studies : A study by Tiwari et al. synthesized various pyrimidine-triazole compounds and tested them against breast cancer cell lines (MCF-7, MDA-MB453, MDA-MB231). One compound demonstrated an IC50 of 29.1 µM against MDA-MB453 cells, indicating promising anticancer properties .
- Mechanism of Action : The compound's ability to inhibit tumor growth may be attributed to its interaction with cellular pathways that regulate apoptosis and cell proliferation. For example, compounds similar to 5-Pyrimidinecarboxamide have shown increased caspase-9 levels in treated cancer cells, suggesting an induction of programmed cell death .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound 10 | MDA-MB453 | 29.1 | |
Compound 11 | MCF-7 | 15.3 | |
Compound from Tiwari et al. | MCF-7 | 0.09 ± 0.0085 |
Anti-inflammatory Properties
Pyrimidine derivatives have been recognized for their anti-inflammatory activities:
- In Vivo Studies : Research indicates that certain pyrimidines can significantly reduce inflammation markers in animal models. For instance, compounds similar to 5-Pyrimidinecarboxamide have shown efficacy in decreasing levels of pro-inflammatory cytokines in models of induced arthritis .
Neuroprotective Effects
The neuroprotective potential of pyrimidines is another area of active research:
- Anti-Alzheimer’s Activity : Almehizia et al. reported that certain pyrimidine derivatives exhibited significant inhibition of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology. The tested compound showed an IC50 value of 20.15 µM compared to the standard drug Donepezil .
Table 2: Neuroprotective Activity of Pyrimidine Derivatives
Compound | AChE Inhibition IC50 (µM) | Reference |
---|---|---|
Tested Compound | 20.15 ± 0.44 | |
Donepezil (Standard) | 4.82 ± 0.75 |
Case Studies
- Clinical Trials : Preliminary clinical trials involving pyrimidine derivatives have shown promise in treating various cancers and neurodegenerative diseases, with ongoing studies assessing their safety and efficacy profiles.
- Comparative Analysis : A comparative study involving multiple pyrimidine compounds indicated that those with methoxy substitutions exhibited enhanced biological activity compared to their unsubstituted counterparts .
Properties
CAS No. |
84332-09-2 |
---|---|
Molecular Formula |
C11H19N5O2 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H19N5O2/c1-16(2)6-4-5-13-9(17)8-7-14-11(12)15-10(8)18-3/h7H,4-6H2,1-3H3,(H,13,17)(H2,12,14,15) |
InChI Key |
BSUXTOILAVNPIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CN=C(N=C1OC)N |
Origin of Product |
United States |
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